molecular formula C27H28N2O10 B11041356 4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11041356
M. Wt: 540.5 g/mol
InChI Key: LYVWKPOWDAYOGR-LSDHQDQOSA-N
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Description

“4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound characterized by multiple functional groups, including benzodioxole, methoxy, hydroxy, and morpholinoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, which undergo various chemical transformations such as acylation, alkylation, and cyclization to form the desired product. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural complexity and functional groups may interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylcarbonyl)-5-(4-methoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(1,3-Benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(2-piperidinoethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H28N2O10

Molecular Weight

540.5 g/mol

IUPAC Name

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H28N2O10/c1-33-19-12-16(24(34-2)26-25(19)38-14-39-26)21-20(22(30)15-3-4-17-18(11-15)37-13-36-17)23(31)27(32)29(21)6-5-28-7-9-35-10-8-28/h3-4,11-12,21,30H,5-10,13-14H2,1-2H3/b22-20+

InChI Key

LYVWKPOWDAYOGR-LSDHQDQOSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)C3/C(=C(/C4=CC5=C(C=C4)OCO5)\O)/C(=O)C(=O)N3CCN6CCOCC6)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(=C(C4=CC5=C(C=C4)OCO5)O)C(=O)C(=O)N3CCN6CCOCC6)OC)OCO2

Origin of Product

United States

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